molecular formula C14H18N2O3S B2635115 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea CAS No. 2034408-32-5

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea

Cat. No.: B2635115
CAS No.: 2034408-32-5
M. Wt: 294.37
InChI Key: AEFUTVFBFUBVRW-UHFFFAOYSA-N
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Description

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea is a compound that features a benzothiophene moiety, a hydroxyethyl group, and a methoxyethyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Hydroxyethylation: The benzothiophene intermediate is then reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.

    Urea Formation: The final step involves the reaction of the hydroxyethylated benzothiophene with a methoxyethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkylating or arylating agents can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, while the hydroxyethyl and methoxyethyl groups can modulate its solubility and bioavailability. The urea linkage may also play a role in binding to specific proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-benzothiophen-2-yl-ethanol: An intermediate used in the synthesis of various pharmaceuticals.

    1-benzothiophen-3-yl-ethylamine: Used in the synthesis of heterocyclic compounds with potential biological activity.

    1-benzothiophen-2-yl-methanol: A compound with applications in organic synthesis and medicinal chemistry.

Uniqueness

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both hydroxyethyl and methoxyethyl groups, along with the urea linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-7-6-15-14(18)16-8-12(17)11-9-20-13-5-3-2-4-10(11)13/h2-5,9,12,17H,6-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFUTVFBFUBVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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